molecular formula C14H13ClN2O3 B6300843 Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate CAS No. 2095516-87-1

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate

Cat. No. B6300843
CAS RN: 2095516-87-1
M. Wt: 292.72 g/mol
InChI Key: FNFSCTGPMSSRMR-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate is an organic compound with the molecular formula C14H13ClN2O3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate are not fully detailed in the retrieved data. It has a molecular weight of 292.72 g/mol. Further properties such as melting point, boiling point, solubility, and stability would require experimental determination.

Scientific Research Applications

Synthetic Chemistry Applications

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate serves as a key intermediate in the synthesis of complex molecules with potential biological activities. For instance, the compound has been employed in the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which exhibit inhibitory effects on A549 lung cancer cell growth. This synthesis involves reactions under both general heating and microwave-assisted conditions, highlighting the compound's versatility in organic synthesis (Zhang et al., 2008).

Biological Evaluation

In addition to its synthetic utility, derivatives of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate have been subjected to preliminary biological evaluations. For example, derivatives synthesized from this compound have been shown to inhibit the growth of A549 lung cancer cells in a dosage- and time-dependent manner, with specific modifications to the pyrazole moiety enhancing the inhibitory effects (Zhang et al., 2008).

Optical and Electronic Materials

Research also extends to the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which have been explored for their optical nonlinearity and potential applications in optical limiting. Such studies reveal that certain derivatives, particularly those with carboxylic acid and ester substituents, exhibit maximum nonlinearity, demonstrating the compound's role in developing new materials for technological applications (Chandrakantha et al., 2013).

Anticorrosive Properties

Additionally, pyrazole derivatives, potentially derivable from Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Such studies indicate these compounds significantly reduce corrosion rates, underscoring their importance in industrial applications related to material preservation and longevity (Herrag et al., 2007).

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate is not specified in the retrieved data. Pyrazole derivatives are known to exhibit a wide range of biological activities, but the specific interactions and pathways involved would depend on the exact structure and functional groups of the compound .

Future Directions

The future directions for research on Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate are not specified in the retrieved data. Given the interest in pyrazole derivatives in various fields such as medicinal chemistry and material science , it is likely that future research will continue to explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

ethyl 1-benzyl-5-chloro-4-formylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-2-20-14(19)12-11(9-18)13(15)17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFSCTGPMSSRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-5-chloro-4-formyl-pyrazole-3-carboxylate

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